An In-Depth Technical Guide to 4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2)
An In-Depth Technical Guide to 4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-4'-hydroxybutyrophenone, a bifunctional organic molecule of significant interest in synthetic chemistry. We will delve into its core properties, synthesis, analytical characterization, and safety protocols, offering field-proven insights to support its application in research and development.
Core Molecular Characteristics
4-Chloro-4'-hydroxybutyrophenone, also known by its IUPAC name 4-chloro-1-(4-hydroxyphenyl)butan-1-one, is a solid, beige powder.[1] Its structure is characterized by a butyrophenone core with two key functional groups: a hydroxyl group on the phenyl ring and a terminal chloro group on the butyryl chain. This dual functionality makes it a versatile intermediate for constructing more complex molecules.
Table 1: Chemical and Physical Properties of 4-Chloro-4'-hydroxybutyrophenone
| Property | Value | Source(s) |
| CAS Number | 7150-55-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [3][4] |
| Molecular Weight | 198.65 g/mol | [3][4] |
| Appearance | Beige Powder/Solid | [1][5] |
| Melting Point | 109-116 °C (range) | [6] |
| Boiling Point | ~285.11 °C (rough estimate) | N/A |
| Density | ~1.17 g/cm³ (rough estimate) | N/A |
| InChIKey | HZCPODPQEZHXHM-UHFFFAOYSA-N | [6] |
| Canonical SMILES | O=C(C1=CC=C(O)C=C1)CCCCl | [6] |
Synthesis Pathway: Friedel-Crafts Acylation
The primary route for synthesizing 4-Chloro-4'-hydroxybutyrophenone is the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride.[7][8] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, generating a highly electrophilic acylium ion.
The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The acylation occurs predominantly at the para-position due to reduced steric hindrance compared to the ortho-positions, yielding the desired 4'-hydroxy product.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (e.g., AlCl₃): Essential for generating the acylium ion electrophile, which is reactive enough to attack the aromatic ring. An excess of catalyst is often required as the phenolic hydroxyl group can coordinate with the Lewis acid.[9]
-
Inert Solvent: A solvent like a halogenated hydrocarbon (e.g., dichloromethane, dichloroethane) or carbon disulfide is used as it does not react under the strong acidic conditions.[10]
-
Low Temperature Control: The reaction is often initiated at low temperatures (e.g., below 10°C) to manage its exothermic nature and to minimize potential side reactions, such as intramolecular cyclization of the product to form α-tetralone.[8]
Generalized Synthesis Protocol
This protocol is a generalized representation based on established Friedel-Crafts principles. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cool the mixture in an ice bath.
-
Reactant Addition: Slowly add a solution of 4-chlorobutyryl chloride in the same solvent to the stirred catalyst suspension, maintaining a low temperature.
-
Phenol Addition: Add a solution of phenol dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below a specified limit (e.g., 10°C).[8]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature for several hours to ensure the reaction goes to completion.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Purification: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Applications in Research and Development
4-Chloro-4'-hydroxybutyrophenone is a valuable building block in organic synthesis. Its two distinct reactive sites—the alkyl chloride and the phenolic hydroxyl group—allow for sequential, selective modifications to build more complex molecular architectures.
While direct applications are not extensively documented in peer-reviewed literature, its structural motifs are present in various pharmacologically active compounds. It is crucial to distinguish this compound from its close analogs to ensure scientific accuracy:
-
4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2): This is a well-known intermediate in the synthesis of several butyrophenone-class antipsychotic drugs, including haloperidol and droperidol.[11][12][13] The fluorine atom in this analog is a key component of the final drug structure.
-
4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3): This compound, which has a benzophenone core instead of a butyrophenone core, is a critical intermediate for producing the lipid-lowering drug Fenofibrate.[14]
The subject of this guide, 4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2), serves as a potential precursor for novel derivatives in medicinal chemistry and materials science. The terminal chloride can be displaced by various nucleophiles, and the hydroxyl group can be alkylated or esterified, opening pathways for creating diverse chemical libraries.
Analytical Methodologies
To ensure the identity, purity, and quality of 4-Chloro-4'-hydroxybutyrophenone, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
A reverse-phase (RP) HPLC method can effectively separate the compound from starting materials and potential byproducts. [N/A]
Self-Validating System Logic:
-
Column Choice: A C18 or similar nonpolar stationary phase is chosen because the analyte is moderately polar.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidified aqueous buffer (e.g., water with phosphoric or formic acid) is used. The acetonitrile serves as the strong eluent, while the acid protonates the phenolic hydroxyl group to ensure a consistent charge state and sharp peak shape.
-
Detection: A UV detector set to the compound's absorbance maximum (λ-max) provides sensitive and linear detection.
HPLC Analysis Protocol
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 4-Chloro-4'-hydroxybutyrophenone in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the experimental sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent reverse-phase column. [N/A]
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (for UV) or 0.1% formic acid (for MS-compatibility). [N/A]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at the appropriate wavelength.
-
-
Data Acquisition: Inject the standards and sample onto the HPLC system.
-
Analysis: Integrate the peak corresponding to 4-Chloro-4'-hydroxybutyrophenone. Determine purity by calculating the area percentage of the main peak. Quantify the sample against the calibration curve generated from the reference standards.
Safety and Handling
As with any laboratory chemical, proper handling of 4-Chloro-4'-hydroxybutyrophenone is paramount to ensure personnel safety. It is classified as an irritant.
Table 2: Safety and Handling Information
| Category | Information | Source(s) |
| GHS Signal Word | Warning | [1] |
| Physical State | Powder Solid | [1] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1] |
| Precautionary Measures | Wear suitable protective clothing, gloves, and eye/face protection. | N/A |
| First Aid (Eyes) | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | N/A |
References
Sources
- 1. 4-CHLORO-4'-HYDROXYBUTYROPHENONE | 7150-55-2 [chemicalbook.com]
- 2. 4-CHLORO-4'-HYDROXYBUTYROPHENONE | 7150-55-2 [amp.chemicalbook.com]
- 3. 4-CHLORO-4'-HYDROXYBUTYROPHENONE | 7150-55-2 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 02-B25543 - 4-chloro-4-hydroxybutyrophenone | 7150-55-2 [cymitquimica.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. cphi-online.com [cphi-online.com]
- 13. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
